2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one
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Overview
Description
2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one is a complex organic compound that features a pyridinone core with a piperidine and a butoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the butoxy group and finally the pyridinone core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-2-one: A similar compound with a different position of the pyridinone core.
2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-3-one: Another similar compound with a different position of the pyridinone core.
2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-5-one: A compound with a different substitution pattern on the pyridinone core.
Uniqueness
2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one is unique due to its specific substitution pattern and the combination of functional groups
Properties
IUPAC Name |
2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)6-9-22-14-4-7-19(8-5-14)17(21)15-11-18-13(3)10-16(15)20/h10-12,14H,4-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUDHTRUHCKTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)N2CCC(CC2)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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